molecular formula C22H27NO2 B5597535 N-(2,6-diisopropylphenyl)-3-(4-methoxyphenyl)acrylamide

N-(2,6-diisopropylphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5597535
M. Wt: 337.5 g/mol
InChI Key: ZCQFRGKWNAGUGH-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of acrylamides similar to "N-(2,6-diisopropylphenyl)-3-(4-methoxyphenyl)acrylamide" involves acylation reactions. For instance, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide through acylation yielded a 95.7% product using 2-bromo-4-methoxyaniline and acryloyl chloride, indicating a high-efficiency process for such compounds (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of acrylamides like our compound is essential for determining their chemical behavior and applications. Crystal structure analysis provides insights into their molecular configurations. For example, the crystal structures of related acrylamides have been determined to establish their geometric and stereochemical attributes, which are crucial for understanding their reactivity and interactions with other molecules (B. Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamides undergo various chemical reactions, such as polymerization, due to the reactivity of the acrylamide group. Controlled polymerization methods like RAFT (reversible addition-fragmentation chain transfer) have been used to produce polymers with specific properties from N-isopropylacrylamide, illustrating the reactive nature and versatility of acrylamides in forming different materials (Anthony J Convertine et al., 2004).

Physical Properties Analysis

The physical properties of acrylamides, such as solubility and phase behavior, are significantly influenced by their molecular structure. For example, polymers derived from N-isopropylacrylamide exhibit thermoresponsive behavior, where their solubility changes with temperature, a property critical for applications like drug delivery systems (Sourov Mondal et al., 2022).

Chemical Properties Analysis

The chemical properties of acrylamides, such as reactivity towards other compounds and stability, are determined by their molecular structure. The acrylamide group, in particular, is known for its reactivity, which allows for further functionalization and modification of the compound. This reactivity is essential for its applications in creating polymers and other materials with specific chemical properties (Y. Maeda et al., 2009).

properties

IUPAC Name

(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-15(2)19-7-6-8-20(16(3)4)22(19)23-21(24)14-11-17-9-12-18(25-5)13-10-17/h6-16H,1-5H3,(H,23,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQFRGKWNAGUGH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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